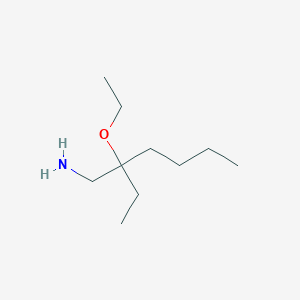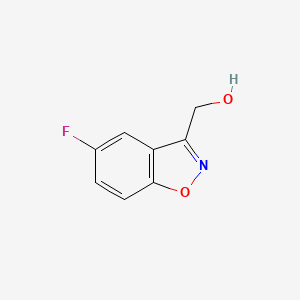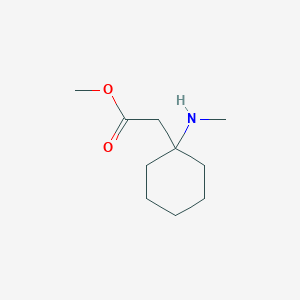
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one is a chemical compound with the molecular formula C7H8N2OS and a molecular weight of 168.22 g/mol . This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of a cyclopropyl group attached to the thiadiazole ring adds to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylamine with thiocarbonyl compounds under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one can be compared with other thiadiazole derivatives, such as:
1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-one: Similar structure but with a methyl group instead of a cyclopropyl group.
1-(4-Phenyl-1,2,3-thiadiazol-5-yl)ethan-1-one: Contains a phenyl group, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C7H8N2OS |
|---|---|
Molecular Weight |
168.22 g/mol |
IUPAC Name |
1-(4-cyclopropylthiadiazol-5-yl)ethanone |
InChI |
InChI=1S/C7H8N2OS/c1-4(10)7-6(5-2-3-5)8-9-11-7/h5H,2-3H2,1H3 |
InChI Key |
ODWAEPCZHFUILH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=NS1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl({2-[methyl(nitroso)amino]ethyl})amine](/img/structure/B13636889.png)
![Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13636893.png)

![Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13636897.png)







